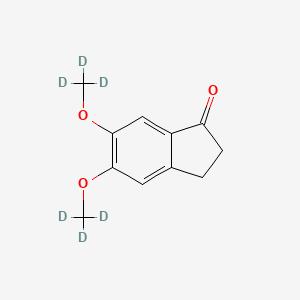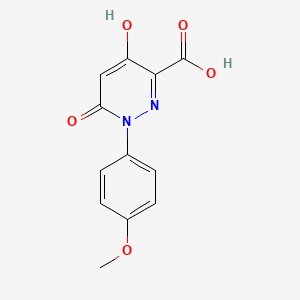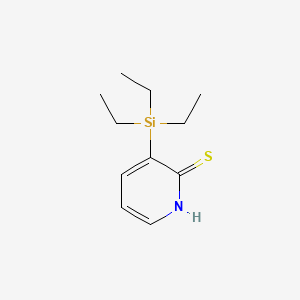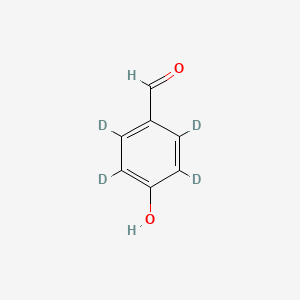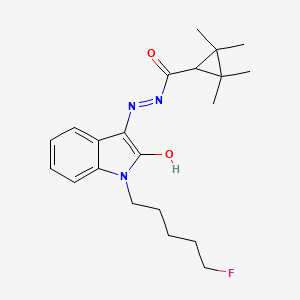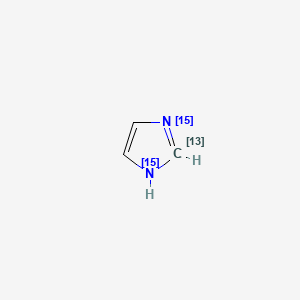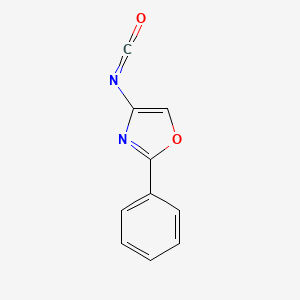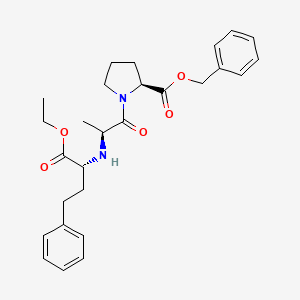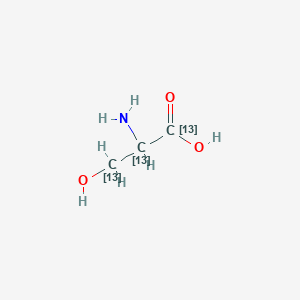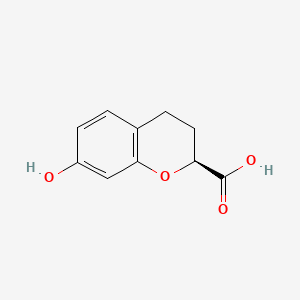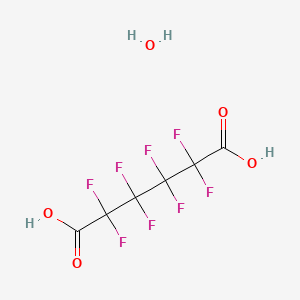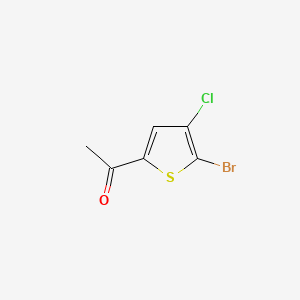
1-(5-Bromo-4-chlorothiophen-2-YL)ethanone
Descripción general
Descripción
1-(5-Bromo-4-chlorothiophen-2-YL)ethanone is a chemical compound with the CAS Number: 123418-66-6 and a linear formula of C6H4BrClOS . It has a molecular weight of 239.52 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(5-bromo-4-chloro-2-thienyl)ethanone . The InChI code is 1S/C6H4BrClOS/c1-3(9)5-2-4(8)6(7)10-5/h2H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Facile Synthesis of Enantiomerically Pure Compounds : Zhang, Wang, Li, Liu, Xu, Tang, Wang, and Zhao (2014) described a facile method for synthesizing enantiomerically pure diarylethanes, starting from compounds like (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. This process is significant for producing optically pure enantiomers with high purities, useful in various synthetic and pharmaceutical applications Zhang et al., 2014.
Synthesis of Benzothiazepine Derivatives : Gaikwad, Bhake, Bh, and Arkar (2015) researched the synthesis of 2,4-substituted-1,5-substituted-benzothiazepine, starting from compounds like 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone. These benzothiazepine derivatives were characterized for their biological activities, indicating potential applications in medicinal chemistry Gaikwad et al., 2015.
Synthesis of Thiazolo-Benzimidazole Derivatives : Abdel‐Aziz, Hamdy, Gamal-Eldeen, and Fakhr (2011) prepared derivatives of 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, demonstrating potent immunosuppressive and immunostimulatory activities. These compounds also showed significant inhibitory effects on NO generation, highlighting their potential in immunological research and therapy Abdel‐Aziz et al., 2011.
Development of Antimicrobial Agents : Sherekar, Padole, and Kakade (2022) synthesized compounds starting from 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone, leading to derivatives with significant antimicrobial activities. This research is crucial for developing new antimicrobial agents Sherekar et al., 2022.
Synthesis of Chalcone Analogues : Curti, Gellis, and Vanelle (2007) demonstrated a method to synthesize α,β-unsaturated ketones as chalcone analogues, starting from compounds like 2-bromo-1-(5-nitrothiophen-2-yl)ethanone. These chalcone analogues have applications in organic synthesis and material science Curti et al., 2007.
Safety And Hazards
The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
1-(5-bromo-4-chlorothiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClOS/c1-3(9)5-2-4(8)6(7)10-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZXWJHCTQQQGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677261 | |
| Record name | 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one | |
CAS RN |
123418-66-6 | |
| Record name | 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


